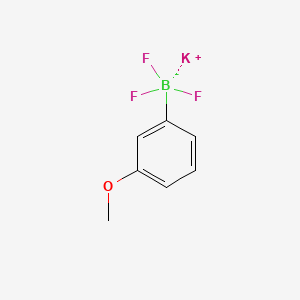

Potassium (3-Methoxyphenyl)trifluoroborate

Description

Significance within Organoboron Chemistry

Potassium (3-Methoxyphenyl)trifluoroborate holds a significant position in the landscape of organoboron chemistry. Organoboron compounds are pivotal in the formation of carbon-carbon and carbon-heteroatom bonds, with boronic acids and their esters being the most traditionally used reagents. However, these compounds often suffer from drawbacks such as instability towards air and moisture, and a propensity for protodeboronation (the cleavage of the carbon-boron bond by a proton source).

Potassium organotrifluoroborates, including the 3-methoxyphenyl (B12655295) derivative, offer a compelling solution to these challenges. Their tetracoordinate boron center, bonded to three fluorine atoms and one organic group, imparts exceptional stability. researchgate.netnih.govresearchgate.net These compounds are typically crystalline solids that are stable to air and moisture, allowing for indefinite storage without degradation. researchgate.netnih.gov This enhanced stability simplifies handling and purification, making them more practical for a wide range of synthetic applications. organic-chemistry.org

Evolution of Organotrifluoroborate Reagents in Synthetic Methodologies

The development of organotrifluoroborate reagents represents a significant evolution from traditional organoboron compounds. The synthesis of these salts is often straightforward, commonly involving the reaction of the corresponding boronic acid with potassium hydrogen fluoride (B91410) (KHF₂). nih.govorganic-chemistry.org This ease of preparation, coupled with their stability, has led to their widespread adoption in various synthetic methodologies.

Initially explored for their utility in Suzuki-Miyaura cross-coupling reactions, the scope of organotrifluoroborates has expanded to include a variety of other transformations. nih.govorganic-chemistry.org Their unique reactivity profile, often complementary to that of boronic acids and esters, has enabled the development of novel synthetic strategies. The robustness of the trifluoroborate group allows for chemical modifications on other parts of the molecule without affecting the carbon-boron bond, further broadening their synthetic utility.

Scope and Research Focus on this compound

Research on this compound is primarily centered on its application as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions. The presence of the methoxy (B1213986) group at the meta position of the phenyl ring influences its electronic properties and reactivity, making it a valuable building block for the synthesis of complex organic molecules, particularly biaryl and aryl-ether structures.

Key areas of investigation include its participation in:

Suzuki-Miyaura Coupling: The palladium-catalyzed reaction of this compound with various aryl and heteroaryl halides is a cornerstone of its application. organic-chemistry.orgnih.govresearchgate.net Research focuses on optimizing reaction conditions, including the choice of catalyst, ligand, base, and solvent system, to achieve high yields and broad substrate scope.

Chan-Lam Coupling: This copper-catalyzed reaction provides a powerful method for the formation of carbon-heteroatom bonds. nih.govorganic-chemistry.orgwikipedia.orgbeilstein-journals.org The use of this compound in Chan-Lam coupling allows for the synthesis of aryl ethers and amines under mild conditions.

The following sections will provide a more detailed examination of the research findings related to this specific compound, including data on its physical and chemical properties and its performance in these key synthetic transformations.

Physicochemical Properties of this compound

The utility of a chemical reagent is fundamentally linked to its physical and chemical properties. This compound is a white to off-white solid, a characteristic that facilitates its handling and measurement in laboratory settings. scbt.com Its stability under ambient conditions is a significant advantage over many other organoboron reagents.

| Property | Value |

| Molecular Formula | C₇H₇BF₃KO |

| Molecular Weight | 214.03 g/mol |

| Appearance | White to almost white powder/crystal |

| Melting Point | 178-183 °C |

| CAS Number | 438553-44-7 |

This data is compiled from commercial supplier information and public chemical databases.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. This compound has proven to be an effective nucleophilic partner in these reactions, facilitating the synthesis of a wide array of biaryl compounds.

The general reaction scheme involves the coupling of this compound with an aryl halide (Ar-X, where X = Br, I) in the presence of a palladium catalyst and a base.

General Reaction: 3-MeO-C₆H₄-BF₃K + Ar-X → 3-MeO-C₆H₄-Ar

While specific data for the coupling of this compound is not extensively tabulated in single sources, the general conditions for Suzuki-Miyaura reactions involving potassium aryltrifluoroborates provide a framework for its application. Efficient coupling is typically achieved using a palladium(0) catalyst, such as Pd(PPh₃)₄, or a combination of a palladium(II) precursor like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand. organic-chemistry.org A base, commonly cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is essential for the activation of the trifluoroborate salt. nih.govnih.gov The reactions are often carried out in a mixed solvent system, such as toluene/water or THF/water. nih.govorganic-chemistry.org

Applications in Chan-Lam Cross-Coupling Reactions

The Chan-Lam coupling reaction offers a powerful and complementary method to the Suzuki-Miyaura reaction for the formation of carbon-heteroatom bonds, particularly C-O and C-N bonds. This copper-catalyzed reaction typically involves an organoboronic acid and an alcohol or amine. This compound can serve as a stable and effective precursor to the reactive organoboron species in these transformations.

The general scheme for the Chan-Lam coupling using this compound involves its reaction with a phenol (B47542) (Ar-OH) or an amine (Ar-NH₂) in the presence of a copper catalyst, often Cu(OAc)₂, and an oxidant, which can be atmospheric oxygen. nih.govorganic-chemistry.orgwikipedia.org

General Reaction (O-Arylation): 3-MeO-C₆H₄-BF₃K + Ar-OH → 3-MeO-C₆H₄-O-Ar

The reaction conditions are generally mild, often proceeding at room temperature and open to the air, which presents a significant practical advantage. wikipedia.org The choice of ligand for the copper catalyst can influence the efficiency of the reaction.

Properties

IUPAC Name |

potassium;trifluoro-(3-methoxyphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3O.K/c1-12-7-4-2-3-6(5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDCWEPJOSDGHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)OC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635694 | |

| Record name | Potassium trifluoro(3-methoxyphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438553-44-7 | |

| Record name | Potassium trifluoro(3-methoxyphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium (3-Methoxyphenyl)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Routes and Methodological Advancements for Potassium 3 Methoxyphenyl Trifluoroborate

General Strategies for Organotrifluoroborate Synthesis

The synthesis of potassium organotrifluoroborates is primarily achieved through a few key strategic approaches, which offer versatility for accessing a wide range of these valuable reagents.

Conversion from Boronic Acids and Esters

The most common and straightforward method for the preparation of potassium aryltrifluoroborates is the reaction of the corresponding boronic acid or boronic ester with potassium hydrogen fluoride (B91410) (KHF₂). nih.govorgsyn.orgpitt.edu This transformation is typically carried out in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water. orgsyn.org The reaction proceeds by the displacement of the boronic acid's hydroxyl groups or the ester's alkoxy groups with fluoride ions, forming the stable trifluoroborate salt. organic-chemistry.org

This method is widely applicable to a broad range of arylboronic acids, including those with both electron-donating and electron-withdrawing substituents. orgsyn.org The resulting potassium trifluoroborate salts are often crystalline solids that can be easily purified by recrystallization. pitt.edu The use of KHF₂ is advantageous due to its low cost and the high stability of the resulting trifluoroborate products. pitt.edu

A general procedure involves dissolving the boronic acid in methanol, followed by the addition of an aqueous solution of KHF₂. The reaction is often rapid, and the product precipitates from the reaction mixture. orgsyn.org For boronic esters, such as pinacol (B44631) esters, the reaction with KHF₂ also proceeds efficiently to afford the corresponding trifluoroborate salt. organic-chemistry.orgorganic-chemistry.org

Nucleophilic Substitution Approaches from Halomethyltrifluoroborates

An alternative strategy for the synthesis of certain organotrifluoroborates involves the nucleophilic substitution of potassium halomethyltrifluoroborates. organic-chemistry.org This method is particularly useful for the preparation of alkyl- and alkoxymethyltrifluoroborates. nih.gov In this approach, a nucleophile, such as an alkoxide, displaces a halide from a halomethyltrifluoroborate precursor, such as potassium bromomethyltrifluoroborate. nih.gov

While this method is not directly applicable to the synthesis of aryltrifluoroborates like potassium (3-methoxyphenyl)trifluoroborate, it represents an important synthetic tool for accessing other classes of organotrifluoroborates. The reaction proceeds via a standard S-N-2 mechanism where the nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a new carbon-nucleophile bond and the displacement of the halide leaving group. nih.gov

Decarboxylative Borylation Pathways

A more recent and innovative approach to the synthesis of organoboron compounds, including precursors to trifluoroborates, is through decarboxylative borylation. This method utilizes carboxylic acids as readily available starting materials. The general principle involves the conversion of a carboxylic acid to a derivative that can undergo radical decarboxylation, followed by trapping of the resulting radical with a boron-containing reagent. organic-chemistry.org

While not a direct route to this compound in a single step, this pathway provides access to arylboronic esters which can then be converted to the desired trifluoroborate salt using KHF₂. This approach is valuable as it expands the range of accessible starting materials for the synthesis of organoboron compounds.

Specific Synthetic Protocols for this compound

The synthesis of this compound is most practically achieved through the reaction of 3-methoxyphenylboronic acid with potassium hydrogen fluoride.

Optimization of Reaction Conditions for Preparative Scale Synthesis

For the preparative scale synthesis of this compound, the reaction conditions can be optimized to ensure high yield and purity. A typical protocol involves the reaction of 3-methoxyphenylboronic acid with an excess of KHF₂.

A representative laboratory-scale procedure, based on general methods for aryltrifluoroborate synthesis, is as follows: 3-Methoxyphenylboronic acid is dissolved in methanol. To this solution, an aqueous solution of potassium hydrogen fluoride (typically 3-4 equivalents) is added. The reaction mixture is stirred at room temperature. The formation of a white precipitate of this compound is usually observed. The product can then be isolated by filtration, washed with a cold solvent such as methanol or acetone, and dried under vacuum.

The table below summarizes typical reaction conditions for the synthesis of potassium aryltrifluoroborates from boronic acids.

| Parameter | Condition | Reference |

| Starting Material | Arylboronic Acid | orgsyn.org |

| Reagent | Potassium Hydrogen Fluoride (KHF₂) | orgsyn.orgpitt.edu |

| Solvent | Methanol/Water | orgsyn.org |

| Temperature | Room Temperature | orgsyn.org |

| Reaction Time | Typically < 1 hour | orgsyn.org |

Yield and Purity Considerations in Synthesis

The synthesis of this compound via the KHF₂ method generally proceeds in high yield and produces a product of high purity. Commercial suppliers of this compound typically report purities of 98% or higher. scbt.com

The yield of the reaction is often excellent, frequently exceeding 90% for analogous aryltrifluoroborates. The purity of the final product can be further enhanced by recrystallization from a suitable solvent system, such as acetone/water or ethanol/water. The crystalline nature of potassium trifluoroborate salts facilitates their purification.

The table below presents representative yields for the synthesis of various potassium aryltrifluoroborates using the KHF₂ method, which are indicative of the expected yield for the 3-methoxy-substituted derivative.

| Aryl Group | Yield (%) | Reference |

| Phenyl | >95 | orgsyn.org |

| 4-Methylphenyl | >95 | orgsyn.org |

| 4-Chlorophenyl | >95 | orgsyn.org |

| 2-Naphthyl | 93 | orgsyn.org |

Spectroscopic Characterization for Structural Elucidation

The structural identity and purity of this compound are routinely confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy provides detailed information about the molecular structure. The 1H, 13C, 11B, and 19F NMR spectra are all informative for the characterization of potassium organotrifluoroborates. nih.gov

1H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons and the methoxy (B1213986) group protons. The aromatic protons typically appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The methoxy protons will present as a sharp singlet around δ 3.8 ppm. While specific data for this compound is confirmed by commercial suppliers, a representative spectrum for a similar aryltrifluoroborate would exhibit these features. chemicalbook.comchemicalbook.comtcichemicals.com

13C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, the aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon attached to the boron atom often shows a broad signal due to quadrupolar relaxation of the boron nucleus. The methoxy carbon will appear at approximately δ 55 ppm. nih.gov

19F and 11B NMR: The 19F NMR spectrum of aryltrifluoroborates typically shows a broad singlet or a quartet around -135 to -145 ppm, which is characteristic of the BF₃⁻ group. nih.gov The 11B NMR spectrum exhibits a characteristic signal for the tetracoordinated boron atom, often appearing as a quartet due to coupling with the fluorine atoms. nih.gov

Interactive Data Table: Expected NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| 1H | ~7.2-6.8 | m | Aromatic Protons |

| 1H | ~3.8 | s | Methoxy Protons |

| 13C | ~160-110 | m | Aromatic Carbons |

| 13C | ~55 | s | Methoxy Carbon |

| 19F | ~-135 to -145 | q or br s | BF₃⁻ |

| 11B | ~3.0 | q | 1JB-F |

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of an aryltrifluoroborate will show characteristic absorption bands. Strong bands in the 1100-950 cm⁻¹ region are typically assigned to the B-F stretching vibrations. conicet.gov.arresearchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-O stretching of the methoxy group appears around 1250 cm⁻¹. The C=C stretching vibrations of the aromatic ring are found in the 1600-1450 cm⁻¹ region.

Interactive Data Table: Typical IR Absorption Bands for Potassium Aryltrifluoroborates

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H Stretch |

| 1600-1450 | Aromatic C=C Stretch |

| ~1250 | Aryl-O Stretch (methoxy) |

| 1100-950 | B-F Stretch |

Mass Spectrometry (MS) provides information about the mass and fragmentation pattern of the molecule. For this compound, the mass spectrum would typically be acquired in negative ion mode, detecting the [M-K]⁻ anion. The fragmentation of aromatic compounds in mass spectrometry often involves the loss of small, stable molecules or radicals. libretexts.orglibretexts.orgwikipedia.org For the (3-methoxyphenyl)trifluoroborate anion, fragmentation could involve the loss of the methoxy group (CH₃O·) or cleavage of the aromatic ring.

Mechanistic Insights and Reactivity Profiles of Potassium 3 Methoxyphenyl Trifluoroborate in Catalytic Transformations

General Principles of Organotrifluoroborate Transmetalation in Catalytic Cycles

Organotrifluoroborates, with the general formula K[RBF₃], are recognized as robust and versatile nucleophilic partners in cross-coupling reactions. wikipedia.orgsigmaaldrich.com Their stability stems from the tetracoordinate boron center, which protects the carbon-boron bond from degradation under conditions that might be detrimental to other organoboron species. sigmaaldrich.com The key to their reactivity in catalytic cycles, particularly the Suzuki-Miyaura reaction, is their function as a "protected" form of boronic acids. wikipedia.orgresearchgate.net The generally accepted mechanism involves the in-situ hydrolysis of the trifluoroborate anion to the corresponding boronic acid (RB(OH)₂), which then participates in the catalytic cycle. wikipedia.orgresearchgate.net This process can be considered a slow-release strategy, where the gradual formation of the reactive boronic acid minimizes side reactions like protodeboronation and oxidative homocoupling. researchgate.neted.ac.uk

The rate of this initial hydrolysis step is crucial and depends on several factors, including the nature of the organic substituent (R). researchgate.net For instance, aryltrifluoroborates bearing anisyl moieties, such as potassium (3-methoxyphenyl)trifluoroborate, are known to undergo efficient and fast hydrolysis to release the corresponding boronic acid. researchgate.net This contrasts with other derivatives that hydrolyze very slowly, making the choice of organotrifluoroborate a critical parameter for optimizing reaction outcomes. researchgate.neted.ac.uk

Organotrifluoroborates, boronic acids, and boronate esters represent the most common classes of organoboron reagents for cross-coupling reactions, each with distinct advantages and disadvantages that influence their transmetalation efficiency.

Stability and Handling: Potassium organotrifluoroborates are generally crystalline, air- and moisture-stable solids that are easy to handle and purify. wikipedia.orgsigmaaldrich.comorganic-chemistry.org This is a significant advantage over many boronic acids, which can be difficult to purify, may have uncertain stoichiometry due to dehydration to form cyclic boroxine (B1236090) trimers, and can be susceptible to degradation. sigmaaldrich.comresearchgate.net Boronate esters, such as pinacol (B44631) esters, generally have good stability but suffer from lower atom economy. sigmaaldrich.comnih.gov

Reactivity and Transmetalation: The transmetalation step in the Suzuki-Miyaura catalytic cycle is where the organic group is transferred from boron to the metal center (e.g., palladium). For boronic acids, this process is typically preceded by activation with a base to form a more nucleophilic "ate" complex, or borate (B1201080) anion ([R-B(OH)₃]⁻). deepdyve.com Since organotrifluoroborates are precursors to boronic acids, their reactivity is intrinsically linked to the rate of their hydrolysis. researchgate.net The "slow-release" nature of some trifluoroborates can be beneficial, maintaining a low concentration of the active boronic acid to prevent unwanted side reactions. ed.ac.uk However, for substrates like this compound where hydrolysis is fast, the subsequent steps are similar to starting with the boronic acid itself. researchgate.net In contrast, some studies suggest that certain boronic esters may undergo transmetalation directly without prior hydrolysis, offering a different mechanistic pathway. nih.gov

| Organoboron Reagent | Key Advantages | Considerations for Transmetalation |

|---|---|---|

| This compound | High stability (air & moisture), crystalline solid, easy handling. wikipedia.orgsigmaaldrich.com | Typically requires in-situ hydrolysis to boronic acid before transmetalation. wikipedia.orgresearchgate.net Rate of hydrolysis is key. |

| (3-Methoxyphenyl)boronic Acid | Directly enters the catalytic cycle after base activation. | Can be prone to dehydration (forming boroxines) and protodeboronation. sigmaaldrich.comresearchgate.net |

| (3-Methoxyphenyl)boronic Acid Pinacol Ester | Good stability, often used for purification and isolation. nih.gov | Lower atom economy. sigmaaldrich.com May transmetalate directly or after hydrolysis, depending on conditions. nih.gov |

In the context of palladium-catalyzed cross-coupling, fluoride (B91410) ions can play a complex and sometimes contradictory triple role: researchgate.net

Favorable Role (Promoting Transmetalation): Fluoride ions can facilitate the formation of palladium fluoride complexes, such as trans-[ArPdF(L)₂]. These complexes can then react with a boronic acid (formed from the hydrolysis of the trifluoroborate) in a rate-determining transmetalation step that can be faster than with corresponding palladium chloride or bromide complexes. researchgate.net

Favorable Role (Promoting Reductive Elimination): Fluoride has been shown to promote the final reductive elimination step, where the new C-C bond is formed and the catalyst is regenerated. researchgate.net

Unfavorable Role (Inhibiting Transmetalation): Conversely, fluoride ions in solution can react with the boronic acid to form unreactive anionic species like [ArB(OH)₂F]⁻. This sequesters the active organoboron species, creating an antagonistic effect that can slow down or inhibit the desired transmetalation. researchgate.net

This multifaceted role highlights the delicate balance of fluoride concentration and reaction conditions required to achieve optimal catalytic efficiency.

Detailed Mechanistic Pathways in Palladium-Catalyzed Cross-Couplings

The Suzuki-Miyaura reaction is the most prominent palladium-catalyzed cross-coupling utilizing organoboron reagents. The catalytic cycle is fundamentally composed of three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organic group from boron to the Pd(II) center, and reductive elimination to form the product and regenerate the Pd(0) catalyst. libretexts.org When using this compound, the precise mechanism of the crucial transmetalation step has been the subject of detailed investigation, leading to two primary proposed pathways.

The central debate in the mechanism of Suzuki-Miyaura reactions involving organotrifluoroborates revolves around the nature of the active boron species that engages with the palladium complex.

Boronate Pathway (via Hydrolysis): This is the most widely accepted mechanism for organotrifluoroborates. wikipedia.orgresearchgate.net The cycle begins with the hydrolysis of the this compound to (3-methoxyphenyl)boronic acid. A base (e.g., Cs₂CO₃, K₃PO₄) in the reaction mixture then activates the boronic acid, converting it into the highly nucleophilic borate anion, [(3-MeOPh)B(OH)₃]⁻. deepdyve.com This borate is the species that undergoes transmetalation with the Pd(II)-halide complex (formed after oxidative addition), transferring the 3-methoxyphenyl (B12655295) group to palladium. deepdyve.comlibretexts.org The fast hydrolysis reported for anisyl-substituted trifluoroborates suggests this pathway is highly relevant for the title compound. researchgate.net

Oxo-Palladium Pathway: This alternative pathway posits that transmetalation occurs with a palladium-hydroxo complex, [Ar'Pd(L)₂OH], which is formed by the reaction of the initial Pd(II)-halide complex with the base. acs.org This palladium-hydroxo species then reacts directly with the neutral boronic acid (R-B(OH)₂). While this pathway circumvents the formation of the borate anion, it still relies on the initial hydrolysis of the trifluoroborate to the boronic acid. The term can also refer to a direct reaction between the trifluoroborate anion and the palladium complex, though this is less commonly invoked for trifluoroborates compared to some boronic esters. nih.gov

For this compound, the evidence strongly supports a mechanism initiated by hydrolysis, followed by base activation of the resulting boronic acid (the Boronate Pathway).

The choice of base and ligand is critical for a successful cross-coupling reaction, as they influence nearly every step of the catalytic cycle.

Role of the Base: The base has multiple functions. Its primary role is to activate the boronic acid (formed from the trifluoroborate) into the more reactive borate anion, which is essential for efficient transmetalation. deepdyve.comresearchgate.net Common bases include carbonates (Cs₂CO₃, K₂CO₃), phosphates (K₃PO₄), and hydroxides. youtube.comnih.gov The base also facilitates the formation of active palladium-hydroxo species and neutralizes the acid produced during the cycle. acs.org For aryltrifluoroborates, cesium carbonate (Cs₂CO₃) is often a highly effective base. organic-chemistry.orgnih.gov

Role of the Ligand System: Ligands, typically electron-rich and sterically bulky phosphines or N-heterocyclic carbenes (NHCs), are crucial for stabilizing the palladium catalyst and modulating its reactivity. nih.govnih.gov They facilitate the initial oxidative addition of the aryl halide to the Pd(0) center and prevent catalyst decomposition. nih.gov The development of advanced ligands has enabled the use of less reactive aryl chlorides and expanded the scope of the reaction to include sterically hindered substrates at lower catalyst loadings. nih.gov

| Catalyst/Ligand System | Base | Application with Aryl/Alkyltrifluoroborates | Reference |

|---|---|---|---|

| PdCl₂(dppf) | Cs₂CO₃ | Cross-coupling of primary alkyltrifluoroborates with aryl chlorides and bromides. | nih.gov |

| Pd(PPh₃)₄ | Cs₂CO₃ | Stereospecific coupling of aryl- and heteroaryltrifluoroborates with alkenyl bromides. | organic-chemistry.org |

| Pd(OAc)₂ / RuPhos | K₂CO₃ | Coupling of 4-oxoalkyltrifluoroborates with aryl bromides. | nih.gov |

| Monocoordinated Pd complexes (e.g., with P(tBu)₃) | Various | General high-efficiency coupling of organotrifluoroborates. | nih.govnih.gov |

Mechanistic Considerations in Nickel-Catalyzed Cross-Couplings

While palladium has dominated the field, nickel catalysts have emerged as powerful alternatives, particularly for challenging cross-couplings. Nickel-catalyzed reactions involving potassium aryltrifluoroborates, including derivatives like potassium (4-methoxyphenyl)trifluoroborate, have been developed for C(sp²)-C(sp³) bond formation with unactivated alkyl halides. nih.gov

These nickel-catalyzed systems can overcome limitations of palladium catalysis, such as coupling with challenging heteroaryl nucleophiles or achieving chemoselective reactivity. nih.gov The mechanistic cycle is believed to be analogous to the palladium-catalyzed Suzuki-Miyaura reaction, involving a Ni(0)/Ni(II) redox couple. However, the specific reactivity and intermediates differ.

A notable method uses a Ni(II) precatalyst with bathophenanthroline (B157979) as a ligand for coupling aryltrifluoroborates with alkyl bromides and iodides. nih.gov The reaction proceeds efficiently using nearly stoichiometric amounts of the organoboron reagent, which is an advantage over many protocols that require a large excess of boronic acid. researchgate.netnih.gov The mechanism likely involves the in-situ reduction of the Ni(II) precatalyst to the active Ni(0) species, which undergoes oxidative addition with the alkyl halide. Transmetalation with the aryltrifluoroborate (presumably after hydrolysis and base activation) follows, and the cycle is completed by reductive elimination to yield the alkylated arene. nih.gov The distinct electronic properties and smaller atomic radius of nickel compared to palladium can lead to unique reactivity, such as facilitating reactions with alkyl electrophiles that are often more challenging for palladium systems. nih.gov

Mechanistic Aspects in Copper-Catalyzed Reactions

The utility of this compound in copper-catalyzed transformations is centrally linked to the principles of the Chan-Lam coupling reaction. This reaction facilitates the formation of carbon-heteroatom bonds, a crucial transformation in synthetic organic chemistry. The generally accepted mechanism for the copper-catalyzed cross-coupling of aryltrifluoroborates, including the 3-methoxyphenyl variant, involves a catalytic cycle that shuttles between copper(I) and copper(III) oxidation states. An external oxidant is typically required to drive the catalytic cycle. organic-chemistry.orgrsc.org

The catalytic cycle is initiated by the transmetalation of the aryl group from the trifluoroborate salt to a copper(II) species. For potassium aryltrifluoroborates, it is proposed that they may first undergo hydrolysis to the corresponding boronic acid before engaging in the catalytic cycle. st-andrews.ac.uk The turnover-limiting step is often the transmetalation of the aryl group from the boron atom to the copper center. rsc.org Following transmetalation, a copper(II)-aryl intermediate is formed. This intermediate can then undergo oxidation to a transient and highly reactive copper(III)-aryl species. The final bond-forming step is a reductive elimination from the copper(III) center, which generates the desired cross-coupled product and a copper(I) species. The copper(I) is then re-oxidized to copper(II) by the external oxidant, thus regenerating the active catalyst and completing the catalytic cycle.

Ligands, often nitrogen-based such as pyridines or diamines, can play a crucial role in stabilizing the copper intermediates and modulating their reactivity. mdpi.com The electronic nature of the aryltrifluoroborate also influences the reaction efficiency. The electron-donating methoxy (B1213986) group on the phenyl ring of this compound can impact the rate of transmetalation and the subsequent steps in the catalytic cycle.

A competing pathway in these reactions is the homocoupling of the arylboronic acid, which can arise from a second transmetalation event to form a bis-aryl copper(II) complex. This can then lead to a bis-organocopper(III) species that readily undergoes reductive elimination to yield the symmetrical biaryl product. mdpi.com Careful control of reaction conditions is therefore essential to favor the desired cross-coupling pathway.

Interactive Data Table: Key Mechanistic Aspects of Copper-Catalyzed Reactions of Aryltrifluoroborates

| Mechanistic Step | Description | Key Intermediates | Influencing Factors |

| Transmetalation | Transfer of the aryl group from the boron to the copper center. Often the rate-determining step. rsc.org | Aryl-Cu(II) | Nature of the ligand, solvent, and electronic properties of the aryl group. |

| Oxidation | Oxidation of the Cu(II)-aryl intermediate to a Cu(III)-aryl species. | Aryl-Cu(III) | Presence and nature of an external oxidant (e.g., O2, pyridine (B92270) N-oxide). organic-chemistry.org |

| Reductive Elimination | Formation of the C-heteroatom bond from the Cu(III) intermediate, regenerating a Cu(I) species. | Product, Cu(I) | Coordination environment of the copper center. |

| Catalyst Regeneration | Re-oxidation of the Cu(I) species to the active Cu(II) catalyst. | Cu(II) | External oxidant. |

Radical Pathways Involving this compound

In addition to participating in traditional two-electron cross-coupling reactions, this compound can serve as a precursor to aryl radicals under specific conditions. These radical pathways offer alternative and often complementary reactivity for the formation of carbon-carbon and carbon-heteroatom bonds. The generation of the 3-methoxyphenyl radical is typically achieved through single-electron transfer (SET) processes, which can be initiated by photoredox catalysis or electrochemical methods.

In photoredox catalysis, a photocatalyst, upon excitation by visible light, can oxidize the this compound. This single-electron oxidation leads to the formation of the transient 3-methoxyphenyl radical and the trifluoroborate anion. This method provides a mild and efficient way to generate aryl radicals under ambient conditions. Once formed, the 3-methoxyphenyl radical can engage in a variety of subsequent reactions, including radical-radical couplings and additions to π-systems.

Electrochemical methods also provide a powerful tool for the generation of aryl radicals from potassium aryltrifluoroborates. Anodic oxidation of the trifluoroborate salt can lead to the formation of the corresponding aryl radical. This approach avoids the use of chemical oxidants and allows for precise control over the reaction through the applied potential.

A key advantage of these radical pathways is that they can circumvent the challenges associated with the traditional two-electron transmetalation step in cross-coupling reactions, particularly for substrates that are sluggish in such processes. For instance, a single-electron transmetalation process has been proposed in the context of dual photoredox/nickel catalysis for the cross-coupling of organotrifluoroborates. nih.gov

The reactivity of the generated 3-methoxyphenyl radical is characteristic of carbon-centered radicals. It can be trapped by other radical species or participate in addition reactions to alkenes and alkynes. The presence of the electron-donating methoxy group can influence the stability and reactivity of the radical intermediate.

Interactive Data Table: Radical Generation and Reactivity of Potassium Aryltrifluoroborates

| Method of Radical Generation | Mechanism | Key Features | Subsequent Reactions |

| Photoredox Catalysis | Single-electron oxidation of the trifluoroborate by an excited photocatalyst. | Mild reaction conditions, visible light initiation. | Radical-radical coupling, addition to unsaturated bonds. |

| Electrochemical Oxidation | Anodic oxidation of the trifluoroborate salt. | Avoids chemical oxidants, precise control via applied potential. | C-C and C-heteroatom bond formation. |

| Dual Catalysis (e.g., Photoredox/Nickel) | Single-electron transfer activation towards transmetalation. nih.gov | Complements traditional two-electron pathways. | Cross-coupling with various electrophiles. |

Applications of Potassium 3 Methoxyphenyl Trifluoroborate in Advanced Organic Synthesis

C-C Bond Formation Methodologies

The primary application of potassium (3-methoxyphenyl)trifluoroborate in organic synthesis is as a nucleophilic source of the 3-methoxyphenyl (B12655295) group in C-C bond formation. This is most prominently demonstrated in palladium-catalyzed Suzuki-Miyaura reactions and increasingly in nickel-catalyzed coupling processes.

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and potassium organotrifluoroborates are highly effective coupling partners. researchgate.net The reaction typically involves a palladium catalyst, a base, and a suitable solvent system to couple the organoboron reagent with an organic halide or triflate.

This compound is an excellent substrate for palladium-catalyzed cross-coupling with a wide array of aryl and heteroaryl halides (chlorides, bromides, iodides) and pseudohalides (triflates). This reaction provides a direct and efficient route to 3-methoxy-substituted biaryl and heterobiaryl structures, which are significant motifs in pharmaceuticals and materials science.

The general conditions for these couplings often involve a palladium source, such as Pd(OAc)₂, PdCl₂, or preformed palladium-ligand complexes, in combination with a phosphine (B1218219) ligand. A base, typically an inorganic carbonate like Cs₂CO₃ or K₃PO₄, is required to facilitate the transmetalation step. nih.gov The reactions are commonly run in mixed solvent systems, such as tetrahydrofuran/water (THF/H₂O) or toluene/water. rsc.org The presence of the methoxy (B1213986) group on the trifluoroborate ring can influence the electronic properties of the nucleophile, but generally, these couplings proceed in good to excellent yields with both electron-rich and electron-poor coupling partners. rsc.orgnih.gov For instance, the coupling of various aryl bromides with potassium benzyloxyethyltrifluoroborate has been shown to be highly effective, demonstrating the broad applicability of such reactions. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryltrifluoroborates with Aryl/Heteroaryl Halides This table is illustrative of general conditions and not specific to this compound, for which specific data is not available.

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Substrates | Reference |

|---|---|---|---|---|---|

| PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | i-PrOH/H₂O | 80 | Aryl/Heteroaryl Halides | researchgate.net |

| PdCl₂ / PPh₃ | Cs₂CO₃ | THF/H₂O | 65-70 | Aryl/Heteroaryl Chlorides, Bromides | nih.gov |

| PdCl₂AᵗaPhos₂ | Cs₂CO₃ | Toluene/H₂O | 100 | Aryl Bromides | rsc.org |

Suzuki-Miyaura Cross-Coupling Reactions

Alkenylation Reactions with Alkenyltrifluoroborates

While the user's outline mentions alkenylation with alkenyltrifluoroborates, the more common transformation is the coupling of an aryltrifluoroborate, such as this compound, with an alkenyl halide or triflate. This reaction provides a powerful and stereospecific method for the synthesis of substituted styrenes and other vinylarenes. The palladium-catalyzed coupling proceeds under conditions similar to those used for aryl halides, yielding the corresponding 1-(3-methoxyphenyl)-alkene. researchgate.net A key advantage of using organotrifluoroborates in this context is the stereochemical fidelity of the reaction; the configuration of the double bond in the alkenyl partner is typically retained in the final product. mit.eduorganic-chemistry.org For example, the coupling of (E)- or (Z)-alkenyl bromides with potassium alkenyltrifluoroborates proceeds stereospecifically to give conjugated dienes, establishing the principle that the geometry of the alkene is preserved during the coupling process. mit.eduorganic-chemistry.org

The synthesis of biaryl and heterobiaryl frameworks is a direct and highly valuable application of the Suzuki-Miyaura coupling of this compound. orgsyn.orgnih.gov By selecting an appropriate aryl or heteroaryl halide as the coupling partner, a diverse range of complex molecules can be assembled efficiently. The stability and reliability of potassium heteroaryltrifluoroborates, in particular, have made them superior to the corresponding boronic acids for creating heterobiaryl structures, as they are less prone to decomposition and protodeboronation. sigmaaldrich.com This methodology allows for the facile installation of the 3-methoxyphenyl motif onto pre-existing organic substructures, which is a common strategy in medicinal chemistry and materials development. sigmaaldrich.comnih.gov

The Suzuki-Miyaura reaction involving this compound is inherently regioselective. The C-C bond forms specifically between the carbon atom bearing the trifluoroborate group (C1 of the 3-methoxyphenyl ring) and the carbon atom bearing the halide or triflate on the electrophilic partner.

In terms of stereoselectivity, when coupling with a chiral, non-racemic electrophile, the stereochemical outcome is of significant interest. Studies on related potassium organotrifluoroborates have shown that the reaction can proceed with high stereochemical fidelity. For example, the coupling of enantiomerically enriched secondary potassium β-trifluoroboratoamides with aryl chlorides occurs with complete inversion of stereochemistry. researchgate.net Similarly, couplings involving chiral secondary benzylic trifluoroborates can be stereospecific. When coupling with alkenyl halides, the reaction is highly stereoselective, preserving the E/Z geometry of the double bond. mit.eduorganic-chemistry.org For an achiral nucleophile like this compound, the primary stereochemical consideration relates to the retention of configuration in the electrophile or the geometry of a double bond.

Beyond traditional palladium catalysis, nickel-catalyzed reactions have emerged as a powerful tool for forming C(sp²)-C(sp³) bonds, which are prevalent in pharmaceutical compounds but can be challenging to construct. nih.gov this compound serves as an effective nucleophile in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions with unactivated alkyl halides (chlorides, bromides, and iodides). nih.gov

This transformation overcomes some limitations of palladium systems, particularly in the coupling of challenging heteroaryl nucleophiles and sterically hindered substrates. nih.gov A key advantage is the ability to use nearly stoichiometric amounts of the trifluoroborate reagent. The reaction conditions typically involve a nickel(II) precatalyst, such as NiCl₂(glyme), and a nitrogen-based ligand. The choice of ligand is critical and depends on the nature of the alkyl halide. For alkyl bromides and iodides, bathophenanthroline (B157979) has proven effective, while the more challenging coupling of alkyl chlorides often requires the use of an amino acid-derived ligand like L-prolinol. nih.gov The reaction tolerates a wide range of functional groups on both the aryltrifluoroborate and the alkyl halide, making it a robust and versatile method for late-stage functionalization. nih.gov

Table 2: Nickel-Catalyzed Cross-Coupling of Potassium Aryltrifluoroborates with Unactivated Alkyl Halides This table is based on general findings for aryltrifluoroborates and is illustrative for the title compound.

| Aryltrifluoroborate Substituent | Alkyl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-MeO | 1-bromo-3-phenylpropane | NiCl₂(dme)/bathophenanthroline | K₃PO₄ | THF | 82 | nih.gov |

| 2-Me | 2-(bromomethyl)tetrahydro-2H-pyran | NiCl₂(dme)/bathophenanthroline | K₃PO₄ | THF | 73 | nih.gov |

| 4-CF₃ | 2-(bromomethyl)tetrahydro-2H-pyran | NiCl₂(dme)/bathophenanthroline | K₃PO₄ | THF | 83 | nih.gov |

| 4-Ac | 2-(bromomethyl)tetrahydro-2H-pyran | NiCl₂(dme)/bathophenanthroline | K₃PO₄ | THF | 70 | nih.gov |

| 4-MeO | 1-chloro-3-phenylpropane | NiCl₂(dme)/L-prolinol | K₃PO₄ | s-BuOH | 68 | nih.gov |

This nickel-catalyzed methodology demonstrates significant functional group tolerance and can achieve chemoselective coupling of a C(sp³)-Br bond in the presence of a C(sp²)-Br bond, highlighting its utility in complex molecule synthesis. nih.gov

Copper-Catalyzed Arylation Reactions

Copper-catalyzed cross-coupling reactions have become a cornerstone of modern synthetic chemistry for the formation of carbon-heteroatom bonds. This compound has proven to be an effective coupling partner in Chan-Lam type C-N and C-O cross-coupling reactions. These reactions are prized for their mild conditions and tolerance of a wide array of functional groups.

In a typical Chan-Lam C-N coupling, an amine is reacted with this compound in the presence of a copper catalyst, such as copper(II) acetate (B1210297), and an oxidant, often air or oxygen. This methodology provides a direct route to N-aryl compounds. Similarly, C-O couplings can be achieved by reacting alcohols or phenols with the trifluoroborate salt under copper catalysis. These reactions are particularly useful in the synthesis of diaryl ethers and other oxygen-containing frameworks found in many natural products and pharmaceuticals. While several copper-catalyzed amination and etherification reactions of aryl and alkenyltrifluoroborates have been reported, the corresponding reactions with alkylboron reagents are less common. researchgate.net

| Reactants | Catalyst System | Product Type | Ref. |

| Amine, this compound | Cu(OAc)₂ | N-(3-methoxyphenyl) amine | nih.gov |

| Alcohol/Phenol (B47542), this compound | CuI | 3-methoxy-arylether | nih.gov |

This table presents a generalized representation of copper-catalyzed arylation reactions.

Rhodium-Catalyzed Arylation of Quinones

Rhodium-catalyzed reactions have demonstrated significant utility in the arylation of various substrates. While direct arylation of quinones with this compound is not extensively documented, the rhodium-catalyzed 1,4-conjugate addition of arylboron reagents to α,β-unsaturated carbonyl compounds, including enones, is a closely related and well-established transformation. nih.govnih.gov These reactions typically employ a rhodium(I) catalyst, often in the presence of a chiral ligand for asymmetric variants, to transfer the aryl group from the boron reagent to the β-position of the activated alkene.

Given that quinones contain an α,β-unsaturated ketone motif, it is plausible that they could undergo a similar rhodium-catalyzed conjugate addition with this compound. This would provide a direct method for the synthesis of aryl-substituted hydroquinones, which can be readily oxidized to the corresponding aryl-quinones. Research has shown that rhodium-catalyzed conjugate additions of arylboronic acids and potassium alkenyltrifluoroborates to dihydropyranones proceed efficiently. nih.govnih.gov

| Substrate | Catalyst System | Product Type | Ref. |

| α,β-Unsaturated Ketone | [Rh(I)]-ligand | β-Aryl Ketone | nih.gov |

| Dihydropyranone | [Rh(cod)(OH)]₂ | trans-Aryl-tetrahydropyranone | nih.govnih.gov |

This table illustrates the potential for rhodium-catalyzed arylation based on analogous reactions.

Cobalt-Catalyzed Enantioselective Hydroalkenylation Reactions

Cobalt catalysis has recently gained prominence for its ability to mediate enantioselective hydrofunctionalization reactions of alkenes. In a notable development, cobalt-hydride catalyzed enantioselective hydroalkenylation of vinyl arenes with potassium organotrifluoroborates has been established. organic-chemistry.org This process allows for the formation of α-chiral alkenes with high yields and excellent enantioselectivity.

The reaction mechanism is believed to involve a cobalt-hydride mediated migratory hydrocobaltation of the alkene, followed by a radical-polar crossover process where the resulting cobalt-alkyl intermediate is trapped by the organotrifluoroborate. Significantly, aryl trifluoroborate salts, such as 4-methoxyphenyl (B3050149) trifluoroborate, have been shown to be viable substrates in this transformation, leading to the formation of chiral diarylmethanes. organic-chemistry.org This demonstrates the potential of this compound to participate in such enantioselective C(sp³)–C(sp²) bond-forming reactions.

| Alkene Substrate | Arylating Agent | Catalyst System | Product | Enantiomeric Excess (ee) | Ref. |

| Vinyl arene | Potassium 4-methoxyphenyltrifluoroborate | Chiral Cobalt Complex | Chiral diarylmethane | Moderate | organic-chemistry.org |

This table highlights the utility of aryltrifluoroborates in cobalt-catalyzed hydroalkenylation.

Carbonylative Borylation and Related Reactions

Carbonylative borylation, a three-component reaction involving an organic halide, carbon monoxide (CO), and a boron reagent, represents a powerful tool for the synthesis of α-boryl ketones. These products are versatile intermediates that can be further functionalized. While palladium and rhodium are common catalysts for carbonylation reactions, specific examples of carbonylative borylation utilizing this compound are not extensively reported in the surveyed literature.

However, related palladium-catalyzed carbonylative Suzuki-Miyaura reactions for the synthesis of diaryl ketones are well-established. researchgate.net These reactions involve the coupling of an aryl halide, an arylboronic acid, and a CO source. Given the analogous reactivity of potassium aryltrifluoroborates to arylboronic acids in Suzuki-Miyaura couplings, it is conceivable that this compound could be employed in similar carbonylative processes to generate unsymmetrical diaryl ketones.

Aryl Transfer Reactions and Late-Stage Functionalization

The stability and functional group tolerance of this compound make it an ideal reagent for aryl transfer reactions, particularly in the context of late-stage functionalization (LSF) of complex molecules. LSF is a powerful strategy in drug discovery and development, as it allows for the rapid diversification of lead compounds to explore structure-activity relationships and optimize pharmacokinetic properties. nih.govchempep.com

Applications in the Synthesis of Complex Organic Molecules

The utility of this compound extends to the total synthesis of complex organic molecules, including those with important biological activities.

Pharmaceutical Intermediates and Drug Candidate Synthesis

The development of efficient and scalable synthetic routes to pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a critical aspect of medicinal chemistry. This compound and its analogs have been implicated in the synthesis of several important drug candidates.

For instance, the synthesis of Verubecestat , a β-secretase (BACE1) inhibitor for the treatment of Alzheimer's disease, has been improved by replacing a traditional amide coupling with a more efficient copper-catalyzed C-N coupling in its second-generation synthesis. nih.gov While the specific boronic acid derivative was used in the reported synthesis, the principle of using an organoboron reagent in a key C-N bond-forming step highlights the potential applicability of stable trifluoroborate salts in similar industrial-scale syntheses.

Furthermore, the synthesis of various kinase inhibitors, a major class of anticancer drugs, often relies on the construction of biaryl or heteroaryl-aryl linkages. nih.govepo.orged.ac.uk The Suzuki-Miyaura reaction is a frequently employed method for creating these bonds, and the use of potassium aryltrifluoroborates like the 3-methoxyphenyl derivative offers a robust and reliable option for this purpose. Similarly, the synthesis of selective COX-2 inhibitors, a class of anti-inflammatory drugs, often involves the coupling of aryl moieties, a transformation where this compound could serve as a key reagent. nih.govnih.govresearchgate.netgoogle.com

| Drug Candidate/Class | Synthetic Strategy | Role of Aryltrifluoroborate | Ref. |

| Verubecestat | Copper-catalyzed C-N coupling | Potential aryl source | nih.gov |

| Kinase Inhibitors | Suzuki-Miyaura coupling | Formation of biaryl core | nih.govepo.orged.ac.uk |

| COX-2 Inhibitors | Suzuki-Miyaura coupling | Synthesis of diaryl scaffolds | nih.govnih.govresearchgate.netgoogle.com |

This table summarizes the potential and demonstrated applications of aryltrifluoroborates in pharmaceutical synthesis.

trifluoroborate in the total synthesis of natural products showcases its utility in constructing complex molecular architectures. Its stability, ease of handling, and predictable reactivity in palladium-catalyzed cross-coupling reactions make it a valuable reagent for forging key carbon-carbon bonds within intricate natural product scaffolds. While direct, published total syntheses of specific natural products explicitly employing this compound are not extensively documented in readily available literature, its role can be understood through its application in forming the 3-methoxyphenyl moiety, a common structural element in various bioactive natural products and their analogues.

The primary application of this compound in this context is the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a biaryl linkage, a motif present in numerous natural products, including certain alkaloids, polyketides, and lignans. The 3-methoxy substitution pattern is particularly relevant for natural products with biological activities modulated by this specific electronic and steric arrangement on the aromatic ring.

The general strategy involves the coupling of this compound with a suitably functionalized aryl or vinyl halide or triflate partner. This partner represents a significant portion of the target natural product's structure, often containing multiple stereocenters and functional groups. The mild and functional group-tolerant nature of the Suzuki-Miyaura reaction using organotrifluoroborates is crucial in late-stage synthetic applications, where preserving the integrity of a complex molecular framework is paramount.

Research into the applications of potassium organotrifluoroborates has demonstrated their effectiveness in coupling with a wide array of electrophiles, including electron-rich and electron-poor aryl chlorides and bromides. organic-chemistry.orgorganic-chemistry.org This versatility is critical in natural product synthesis, where the electronic nature of the coupling partners can vary significantly. The stability of the trifluoroborate salt allows it to be carried through multiple synthetic steps without degradation, a significant advantage over more sensitive organoboron reagents like boronic acids. nih.govorganic-chemistry.org

For instance, in the synthesis of natural product analogues or key fragments, this compound can be used to introduce the 3-methoxyphenyl group onto a complex core. The reaction conditions are typically mild, often employing a palladium catalyst such as palladium(II) acetate or a pre-catalyst, a phosphine ligand like RuPhos or SPhos, and a base such as potassium carbonate or cesium carbonate in a mixed solvent system like toluene/water. organic-chemistry.orgrsc.org

The following interactive data table summarizes representative Suzuki-Miyaura cross-coupling reactions that are analogous to how this compound would be employed in the synthesis of complex molecules, highlighting the typical reaction partners, conditions, and yields.

| Aryltrifluoroborate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| Potassium Phenyltrifluoroborate | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 95 | rsc.org |

| Potassium 4-Methylphenyltrifluoroborate | 2-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 88 | organic-chemistry.org |

| Potassium 2-Thienyltrifluoroborate | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 92 | organic-chemistry.org |

| Potassium Vinyltrifluoroborate | 4-Bromoanisole | PdCl₂ / PPh₃ | Cs₂CO₃ | THF/H₂O | 72 | organic-chemistry.org |

| This compound | Hypothetical: Complex Aryl Bromide | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene/H₂O | Expected High | N/A |

While a specific, completed total synthesis of a named natural product using this compound is not detailed here due to a lack of explicit documentation in the surveyed literature, the extensive research on the Suzuki-Miyaura coupling of related aryltrifluoroborates strongly supports its strategic value. organic-chemistry.orgresearchgate.net Its ability to cleanly and efficiently introduce the 3-methoxyphenyl group makes it a powerful tool for synthetic chemists targeting natural products and their analogues for biological evaluation.

Emerging Research Areas and Interdisciplinary Applications of Potassium 3 Methoxyphenyl Trifluoroborate

Applications in Material Science

The distinct characteristics of potassium (3-methoxyphenyl)trifluoroborate have led to its investigation in cutting-edge material science applications, particularly in the realm of renewable energy technologies.

While organoboron compounds, in general, are utilized in the development of Organic Light-Emitting Diodes (OLEDs), specific research detailing the application of this compound in OLEDs is not extensively documented in the current scientific literature. The broader class of organotrifluoroborates is recognized for its stability and utility in various organic reactions, but direct evidence of this particular compound's role in OLED fabrication remains an area for future exploration.

A significant area of application for this compound is in the enhancement of perovskite solar cells (PSCs). Additive engineering with this compound has been shown to be an effective strategy for passivating defects within the perovskite film, which are known to be a primary cause of non-radiative recombination and thus, reduced solar cell efficiency. opticsjournal.netresearchgate.netjos.ac.cnresearching.cn

The efficacy of this compound in defect passivation stems from the dual functionality of its constituent ions: the trifluoroborate anion ([BF3]⁻) and the potassium cation (K⁺). opticsjournal.net The fluorine atoms of the trifluoroborate anion can form hydrogen bonds with the hydrogen atoms present in the organic cations (e.g., methylammonium, MA⁺, or formamidinium, FA⁺) of the perovskite structure. opticsjournal.netjos.ac.cnresearching.cn This interaction stabilizes the organic cations, thereby inhibiting the formation of A-site cation vacancies, which are common defects in perovskite crystals. opticsjournal.netjos.ac.cnresearching.cn

Simultaneously, the potassium cations (K⁺) play a crucial role in suppressing ion migration within the perovskite lattice. opticsjournal.netresearching.cn The presence of K⁺ ions, along with the reduction in cation vacancies due to hydrogen bonding, helps to create a more stable and ordered perovskite structure. opticsjournal.netresearching.cn This inhibition of ion migration is critical for reducing hysteresis in the current density-voltage (J-V) curves of the solar cells. opticsjournal.netresearching.cn

The use of this compound as an additive has a demonstrably positive impact on the photovoltaic performance of perovskite solar cells. By passivating defects and reducing non-radiative recombination, the power conversion efficiency (PCE) of the devices is significantly improved. opticsjournal.netresearching.cn

Table 1: Photovoltaic Performance of Perovskite Solar Cells with and without Potassium Trifluoroborate Additives

| Additive | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) | Hysteresis Index | Reference |

|---|---|---|---|---|---|---|

| None (Control) | 22.23% | 1.15 V | 25.03 mA/cm² | 77.24% | 6.8% | pv-magazine.com |

| Potassium Trifluoromethanesulfonate (KTFS) | 23.96% | 1.165 V | 25.29 mA/cm² | 81.33% | 4.0% | pv-magazine.com |

| (4-methoxyphenyl) potassium trifluoroborate | 19.5% | Not Specified | Not Specified | Not Specified | Hysteresis-free | opticsjournal.netresearching.cn |

Defect Passivation in Perovskite Solar Cells

Radical C-H Functionalization of Organic Dyes (e.g., BODIPY dyes)

Beyond material science, this compound and its related compounds are valuable reagents in synthetic organic chemistry for the functionalization of complex molecules. A notable application is the radical C-H alkylation of BODIPY (boron-dipyrromethene) dyes. nih.gov

This method provides a one-step procedure for introducing alkyl groups onto the BODIPY core. nih.gov The reaction proceeds by generating alkyl radicals from potassium trifluoroborates or boronic acids through oxidation. nih.gov This allows for the synthesis of mono-, di-, tri-, and even tetra-alkylated BODIPY dyes with good to excellent yields across a wide range of organoboron compounds. nih.gov The ability to introduce multiple bulky alkyl groups is particularly significant as it can lead to the creation of solid-state emissive BODIPY dyes, which have potential applications in various photonic and electronic devices. nih.gov

Future Directions and Research Challenges in the Chemistry of Potassium 3 Methoxyphenyl Trifluoroborate

Development of Novel Catalytic Systems

The success of cross-coupling reactions involving Potassium (3-methoxyphenyl)trifluoroborate is heavily reliant on the catalytic system employed. While palladium-based catalysts are prevalent, future research is directed towards developing more robust, efficient, and versatile catalytic systems.

A primary challenge lies in overcoming the limitations of current catalysts, which can be sensitive to steric hindrance and electronic effects. For instance, reactions involving ortho-substituted aryl nucleophiles or electron-deficient aryltrifluoroborates can be inefficient. nih.gov Future research will likely focus on the design of new phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands for palladium that can enhance catalytic activity and broaden the substrate scope. The goal is to create "universal" catalysts that are effective for a wide range of coupling partners under mild conditions.

Beyond palladium, there is an opportunity to explore other transition metals. Rhodium has already shown promise in catalyzing addition reactions of organotrifluoroborates. researchgate.net Further investigation into nickel, copper, and iron catalysts could provide more cost-effective and environmentally friendly alternatives to palladium. These earth-abundant metals may also offer unique reactivity and selectivity profiles.

Another promising avenue is the development of bifunctional or cooperative catalytic systems. For example, a system combining a transition metal catalyst with an organocatalyst or a Lewis acid could activate the trifluoroborate salt and the electrophile simultaneously, leading to enhanced reaction rates and selectivities. The use of a bifunctional iminium reagent in Stille cross-coupling to generate acyltrifluoroborates showcases the potential of such innovative reagents. nih.gov

| Catalyst System | Reaction Type | Application/Challenge |

| PdCl₂(dppf)·CH₂Cl₂ / Cs₂CO₃ | Suzuki-Miyaura Coupling | Effective for coupling with aryl bromides in a THF/H₂O system. nih.gov |

| Pd(cod)Cl₂ / Xantphos | Fluorocarbonylation | Used for the fluorocarbonylation of potassium aryltrifluoroborates. researchgate.net |

| Rhodium Catalysts | 1,2-Additions | Enables the addition of organotrifluoroborates to aldehydes. researchgate.net |

| RuPhos-mediated Catalysts | Suzuki-Miyaura Coupling | Demonstrated the first cross-coupling with a secondary alkyltrifluoroborate. nih.gov |

Expansion of Substrate Scope and Reaction Diversity

While this compound is a versatile reagent, expanding its utility requires broadening the range of compatible substrates and reaction types. A significant challenge is the efficient coupling with less reactive electrophiles, such as aryl chlorides, which are more abundant and less expensive than their bromide or iodide counterparts. researchgate.net

Future research will aim to develop protocols that allow the 3-methoxyphenyl (B12655295) group to be coupled with a wider variety of functionalities. This includes exploring its use in:

Etherification Reactions: Improving the efficiency of ether-forming cross-couplings, particularly with sterically demanding or electron-poor partners, is an ongoing goal. nih.gov

Carbonylative Couplings: Developing catalytic methods for reactions like fluorocarbonylation to access novel acyl fluorides and their derivatives is an area of active research. researchgate.net

C-H Activation/Functionalization: A major frontier in organic synthesis is the direct functionalization of C-H bonds. Developing methods where this compound can be used to arylate unactivated C-H bonds would be a significant advancement, offering a more atom-economical approach to complex molecules.

Novel Ring-Forming Reactions: Employing the reagent in intramolecular cross-coupling reactions to synthesize complex heterocyclic or carbocyclic frameworks is an area with considerable potential for discovery. nih.gov

Overcoming the current limitations, such as the poor reactivity of certain heteroaryltrifluoroborates, remains a key challenge that needs to be addressed to unlock the full potential of this class of reagents. nih.gov

Asymmetric Synthesis Applications

The introduction of chirality is a cornerstone of modern medicinal chemistry and materials science. A significant future direction for this compound is its application in asymmetric synthesis to create enantioenriched molecules.

One major challenge is the development of catalytic systems that can effectively control stereochemistry during C-C bond formation. This involves the design of chiral ligands that can induce high levels of enantioselectivity in reactions such as:

Asymmetric Cross-Coupling: Developing chiral palladium or copper catalysts for the enantioselective Suzuki-Miyaura reaction.

Conjugate Additions: Copper-catalyzed 1,4-addition of organotrifluoroborates to α,β-unsaturated compounds has been shown to produce chiral β-trifluoroborato carbonyl derivatives, and expanding this methodology is a key research goal. researchgate.net

Addition to Carbonyls: The rhodium-catalyzed asymmetric addition to aldehydes and ketones presents an opportunity to synthesize chiral secondary and tertiary alcohols.

A particularly innovative approach involves the synthesis of enantioenriched organotrifluoroborates that can act as "stereocenters in a bottle". nih.gov These chiral nucleophiles could then be used in cross-coupling reactions to reliably install a defined stereocenter, independent of the electrophile's structure. nih.gov Developing practical and scalable syntheses of such chiral trifluoroborate reagents, including chiral versions of this compound, is a significant but rewarding challenge.

| Asymmetric Method | Catalyst/Reagent | Target Product | Research Focus |

| 1,4-Conjugate Addition | Copper Catalysts | β-trifluoroborato carbonyls | Synthesis of chiral amides and esters. researchgate.net |

| Cross-Coupling | Chiral Ligands/Palladium | Chiral biaryls/sec-alcohols | Development of ligands for high enantioselectivity. |

| Addition to Aldehydes | Chiral Diorganozinc Species | Enantioenriched secondary alcohols | Overcoming challenges with less reactive aldehydes. nih.gov |

Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes. Potassium organotrifluoroborates, including the (3-methoxyphenyl) derivative, possess inherent advantages in this regard. They are typically crystalline solids that are stable to air and moisture, making them easier and safer to handle and store than many other organometallic reagents. researchgate.netnih.gov

Future research will focus on enhancing the green credentials of reactions involving this reagent. Key areas of investigation include:

Solvent Selection: Moving away from volatile organic compounds (VOCs) towards more benign solvent systems. The use of water or mixtures of water and organic solvents, such as THF/H₂O, has already been shown to be effective for some cross-coupling reactions and will be a continued area of focus. nih.gov

Atom Economy: Designing reactions that maximize the incorporation of atoms from the reactants into the final product. C-H activation strategies, for example, represent a significant improvement in atom economy over traditional cross-coupling reactions that generate stoichiometric salt byproducts.

Energy Efficiency: Developing catalytic systems that operate efficiently at lower temperatures, reducing the energy consumption of chemical processes.

A significant challenge is to develop these green methodologies without compromising reaction efficiency and yield, ensuring they are viable for both academic research and industrial-scale production.

Computational Chemistry and Advanced Modeling for Reaction Design

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. For this compound, computational studies can provide deep insights that are difficult to obtain through experiments alone, thereby accelerating the development of new reactions and catalysts.

Future research in this area will likely involve:

Mechanism Elucidation: Using Density Functional Theory (DFT) and other quantum chemical methods to map out the potential energy surfaces of catalytic cycles. This can help identify rate-determining steps, characterize key intermediates and transition states, and understand the precise role of ligands and additives.

Catalyst Design: Building computational models of catalysts to predict their activity and selectivity. This in-silico screening can guide the synthesis of new ligands with improved properties, saving significant experimental time and resources.

Predicting Substrate Scope: Developing quantitative structure-activity relationship (QSAR) models to predict how variations in the structure of the trifluoroborate or the electrophile will affect reaction outcomes.

Understanding Reactivity: Molecular Electron Density Theory (MEDT) can be employed to analyze the electronic nature of the reactants and predict the feasibility of different reaction pathways, such as cycloadditions or polar reactions. nih.gov

The primary challenge is the computational cost and accuracy required to model complex catalytic systems involving transition metals and multiple interacting species. Continued advances in computational hardware and theoretical methods will be crucial to overcoming these hurdles and enabling the routine use of advanced modeling for the rational design of reactions involving this compound.

Q & A

Q. What are the standard synthetic routes for preparing Potassium (3-Methoxyphenyl)trifluoroborate, and how can purity be optimized?

this compound is typically synthesized via nucleophilic substitution (SN2) reactions. For example, potassium bromomethyltrifluoroborate can react with alkoxides under optimized conditions (3 equivalents of alkoxide, continuous Soxhlet extraction for purification) to yield high-purity products . The methoxyphenyl group is introduced via Suzuki-Miyaura coupling precursors or direct functionalization of aryl boronic acids. Purity optimization involves rigorous solvent selection (e.g., acetone or acetonitrile for recrystallization) and NMR/11B NMR analysis to confirm trifluoroborate integrity .

Q. How should researchers handle and store this compound to prevent decomposition?

The compound is moisture-sensitive and prone to hydrolysis. Storage under inert gas (argon or nitrogen) in airtight containers at 2–8°C is recommended. Avoid exposure to protic solvents or acidic conditions, which accelerate protodeboronation. Thermal stability testing (e.g., TGA/DSC) is advised for long-term storage protocols .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- 11B NMR : To confirm the trifluoroborate moiety (δ ≈ -2 to -4 ppm, quartet due to B-F coupling) .

- 19F NMR : To verify trifluoroborate integrity (δ ≈ -135 to -131 ppm) .

- HRMS (ESI/QTOF) : For molecular ion validation .

- Elemental analysis : To ensure stoichiometric potassium content .

Advanced Research Questions

Q. How does the 3-methoxy substituent influence reactivity in cross-coupling reactions compared to other aryltrifluoroborates?

The electron-donating methoxy group enhances oxidative addition efficiency in palladium-catalyzed Suzuki-Miyaura couplings by increasing electron density on the aryl ring, accelerating transmetalation. However, steric hindrance from the methoxy group can reduce coupling yields with bulky substrates. Comparative studies show 10–15% lower yields for ortho-substituted partners compared to para-substituted analogs .

Q. What mechanisms explain the role of endogenous fluoride in Suzuki-Miyaura reactions involving this compound?

Fluoride ions (from KF or trifluoroborate hydrolysis) activate palladium catalysts by displacing halide ligands, forming Pd-F intermediates that facilitate transmetalation. Excess fluoride, however, can inhibit catalysis by sequestering boron species as [RBF3(OH)]–. Optimal performance requires biphasic solvent systems (e.g., THF/water) to balance fluoride availability and boronate stability .

Q. How can researchers mitigate protodeboronation side reactions during cross-coupling?

Protodeboronation is minimized by:

- Base selection : Weak bases (K2CO3) reduce hydrolysis rates compared to strong bases (KOH) .

- Solvent systems : Aqueous THF (10:1) suppresses side reactions better than toluene/water .

- Additives : Catalytic Pd(0) and ligand tuning (e.g., SPhos) enhance coupling efficiency, reducing reaction time and side-product formation .

Methodological Challenges and Data Interpretation

Q. How should contradictory data on coupling yields with aryl chlorides versus bromides be resolved?

Aryl chlorides require higher catalyst loadings (5 mol% Pd vs. 1–2 mol% for bromides) and elevated temperatures (80–100°C). Contradictions in reported yields often stem from ligand choice (e.g., XPhos outperforms PCy3 for chlorides). Systematic screening of Pd/ligand pairs and reaction monitoring via in situ 19F NMR is recommended .

Q. What strategies enable functionalization of the trifluoroborate group beyond cross-coupling?

The trifluoroborate group can undergo:

- ipso-Hydroxylation : Using air/ascorbate-driven quinone redox cycling to form phenols .

- Radical addition : Visible-light photoredox catalysis with electrophilic radicals (e.g., alkyl, aryl) to form C-C bonds .

- Fluoride displacement : Reaction with electrophiles (e.g., iodonium zwitterions) for late-stage diversification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products